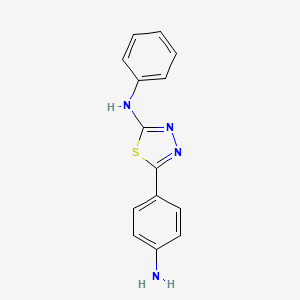![molecular formula C9H14N6 B2409153 7-amino-3-metiltriazolo[4,5-d]pirimidina-N-(2-metilpropil) CAS No. 896367-86-5](/img/structure/B2409153.png)
7-amino-3-metiltriazolo[4,5-d]pirimidina-N-(2-metilpropil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promising results in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
Target of Action
The primary target of 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Análisis Bioquímico
Biochemical Properties
The compound 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence the course of biochemical reactions, often by acting as an inhibitor or activator of enzymatic activity . The exact nature of these interactions can vary depending on the specific biomolecules involved .
Cellular Effects
3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine has been found to have significant effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects can vary depending on the cell type and the specific cellular processes involved .
Molecular Mechanism
The molecular mechanism of action of 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine involves binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . The compound’s effects at the molecular level can be complex and multifaceted, involving a variety of different biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine can change over time . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine can vary with different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine is involved in several metabolic pathways . This can include interactions with various enzymes and cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine within cells and tissues can involve various transporters and binding proteins . This can also include effects on the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine can affect its activity or function . This can include targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-[1,2,3]triazole-4-carboxamide with isobutylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Thiazolo[4,5-d]pyrimidine: Known for its potential as a topoisomerase inhibitor and anticancer agent.
1,2,3-Triazolo[4,5-d]pyrimidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine stands out due to its unique isobutyl and methyl substitutions, which can enhance its binding affinity and specificity towards certain molecular targets. This structural uniqueness contributes to its potential as a versatile scaffold for drug development.
Propiedades
IUPAC Name |
3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c1-6(2)4-10-8-7-9(12-5-11-8)15(3)14-13-7/h5-6H,4H2,1-3H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOZCYPNFUMWIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C(=NC=N1)N(N=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2409070.png)
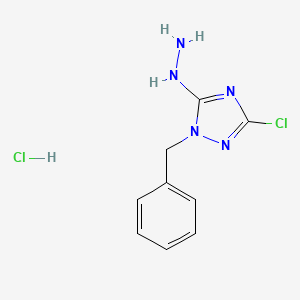
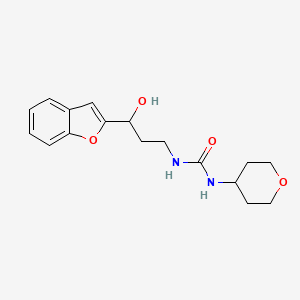
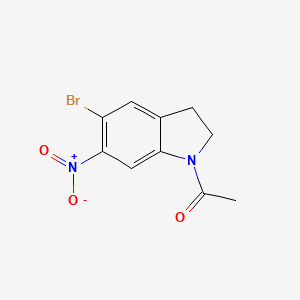
![5-[(3-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2409076.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2409077.png)
![Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2409078.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2409081.png)
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2409082.png)

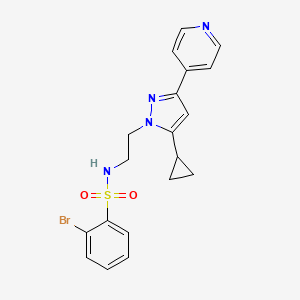
![4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2409091.png)

